![molecular formula C12H15BrO2 B189600 Ethyl 4-(4-bromophenyl)butanoate CAS No. 105986-54-7](/img/structure/B189600.png)
Ethyl 4-(4-bromophenyl)butanoate
Overview
Description
Ethyl 4-(4-bromophenyl)butanoate is a chemical compound with the molecular formula C12H15BrO2 . It has an average mass of 271.150 Da and a monoisotopic mass of 270.025543 Da .
Synthesis Analysis
The synthesis of Ethyl 4-(4-bromophenyl)butanoate involves the addition of γ-butyrolactone to a three-necked flask, followed by the slow feeding of dry hydrogen bromide gas. The temperature is then raised and the reaction is stirred for approximately 1 hour. Absolute ethanol is added and the mixture is stirred until the reaction is completed. The mixture is then washed with deionized water, and the pH is adjusted to 7.0 with a saturated NaHCO3 solution. After stratification, the lower organic phase is separated, washed again with deionized water, and dried with a desiccant to obtain the product .Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-bromophenyl)butanoate consists of a bromophenyl group attached to a butanoate group via an ethyl ester linkage .Physical And Chemical Properties Analysis
Ethyl 4-(4-bromophenyl)butanoate is a liquid at room temperature . It has a molecular weight of 271.15 .Scientific Research Applications
Organic Synthesis
Ethyl 4-(4-bromophenyl)butanoate is a chemical compound that can be used in organic synthesis . Its bromine atom makes it a good candidate for various substitution reactions, which are fundamental in organic synthesis.
Pharmaceutical Research
The presence of the bromophenyl group in this compound suggests potential applications in pharmaceutical research. Bromophenyl groups are often found in biologically active compounds, including some drugs .
Material Science
In material science, brominated compounds like Ethyl 4-(4-bromophenyl)butanoate can be used in the synthesis of polymers with specific properties .
Chromatography
The compound has been used in column chromatography, a technique used to separate compounds based on their interaction with the column material .
Safety and Hazards
Ethyl 4-(4-bromophenyl)butanoate is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNIIVASYXCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512004 | |
Record name | Ethyl 4-(4-bromophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)butanoate | |
CAS RN |
105986-54-7 | |
Record name | Ethyl 4-(4-bromophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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